molecular formula C7H3BrClFN2 B3218661 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190311-17-1

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3218661
CAS RN: 1190311-17-1
M. Wt: 249.47 g/mol
InChI Key: RKGNNQRQTYJBTJ-UHFFFAOYSA-N
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Description

“7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds have been used in cancer therapy, specifically in inhibiting the proliferation of breast cancer 4T1 cells and inducing apoptosis .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine”, involves targeting FGFRs, which play an essential role in various types of tumors . The specific synthesis process of “7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine” is not detailed in the available resources.

Mechanism of Action

The mechanism of action of “7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine” involves inhibiting the FGFR signaling pathway, which plays an essential role in various types of tumors . Specifically, it has shown potent inhibitory activity against FGFR1, 2, and 3 .

Future Directions

The future directions for “7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine” involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy, specifically in inhibiting the proliferation of breast cancer 4T1 cells and inducing apoptosis .

properties

IUPAC Name

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-5(3(9)1-11-6)4(10)2-12-7/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGNNQRQTYJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225111
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190311-17-1
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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